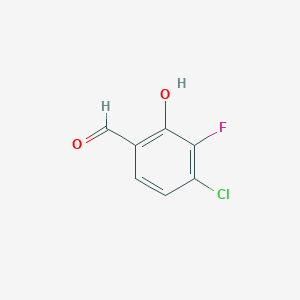

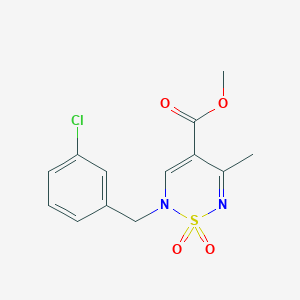

![molecular formula C17H16N2O4S B2503013 N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-59-7](/img/structure/B2503013.png)

N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Cyclopropenylmethyl Sulfonamides with Tethered Heteroaromatics

Cyclopropenylmethyl sulfonamides, when combined with tethered heteroaromatics such as furan, have been shown to undergo gold-catalyzed cyclization reactions. This process results in densely functionalized 5,7-fused heterocycles related to bioactive curcusone natural products, demonstrating the potential of cyclopropyl and furanyl units in synthesizing complex heterocyclic compounds with potential biological activity (Drew et al., 2019).

Carbonylative Cyclization of Amines

The carbonylative cyclization of amines, particularly involving γ-C(sp3)–H activation, highlights the use of palladium catalysis for derivatizing amine-based moieties into γ-lactams. This method emphasizes the versatility of sulfonyl-protected amines (such as those with N-(2-pyridyl)sulfonyl groups) in synthesizing complex molecules, which might include structures similar to the compound (Hernando et al., 2016).

Photochemical Synthesis Involving Furanyl Compounds

The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles from furazan derivatives highlights the reactivity of furanyl-containing compounds under specific conditions, leading to the formation of heterocyclic compounds with potential applications in material science and possibly pharmacology (Buscemi et al., 2001).

Sulfonylation and Functionalization of Heterocycles

Sulfonylation techniques, especially those involving palladium-catalyzed processes, have been utilized to introduce sulfonyl groups into heterocycles, such as furans. This methodology allows for the creation of sulfonylated furans, which are of interest due to their structural complexity and potential reactivity, possibly related to the synthesis or functionalization of compounds similar to "N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine" (Wan et al., 2017).

Synthesis and Functionalization of Amino Acids and Peptides

The synthesis of N-allylated products from cyclopropyldiphenylsulfonium salts and amines under Cu-catalyzed conditions indicates the synthetic utility of cyclopropyl-containing compounds in modifying amino acids and peptides. This method showcases the potential for introducing structural diversity into biomolecules, which may have implications for the synthesis of compounds akin to the one (Ma et al., 2022).

Propriétés

IUPAC Name |

N-cyclopropyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)23-15(19-17)14-3-2-10-22-14/h2-5,8-10,12,18H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNIXSIOGWVNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

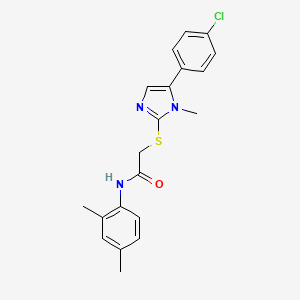

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

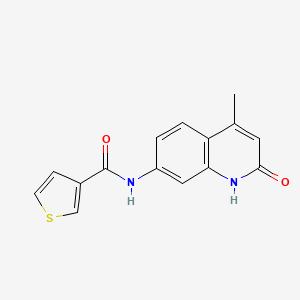

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

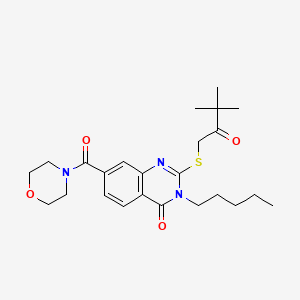

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)